

NMR spectroscopy of "4-Hydroxy-8-methoxy-2-methylquinoline"

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Compound of Interest

Compound Name: 4-Hydroxy-8-methoxy-2-methylquinoline

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An In-Depth Technical Guide to the NMR Spectroscopic Analysis of **4-Hydroxy-8-methoxy-2-methylquinoline**

Introduction: Elucidating a Heterocyclic Scaffold

4-Hydroxy-8-methoxy-2-methylquinoline is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.^{[1][2]} Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous confirmation of its molecular structure. The presence of multiple substituents and the potential for tautomerism necessitate a comprehensive, multi-dimensional NMR approach to ensure complete and accurate assignment of all proton (¹H) and carbon (¹³C) resonances.

A critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one).^{[3][4]} This equilibrium can be influenced by factors such as solvent and temperature, potentially affecting the observed NMR spectra. This guide presents a holistic protocol for the complete structural elucidation of this molecule, from sample preparation to the logical interpretation of a full suite of 1D and 2D NMR experiments, treating the acquired data as a self-validating system.

Molecular Structure and Numbering Scheme

For clarity in spectral assignments, the following IUPAC numbering scheme for the quinoline ring will be used throughout this guide. Both the enol and keto tautomers are shown.

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PART I: Experimental Protocols & Methodologies

The foundation of accurate structural elucidation lies in the meticulous acquisition of high-quality NMR data. The following protocols are designed for a standard modern NMR spectrometer.

Protocol 1: Sample Preparation

The choice of solvent is the most critical step in sample preparation. For molecules with potentially exchangeable protons (like the hydroxyl/amide proton in our analyte) and moderate polarity, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the solvent of choice. It readily dissolves polar compounds and slows down the exchange rate of the OH/NH proton with residual water, often allowing for its direct observation.[5]

Step-by-Step Procedure:

- Weighing the Sample: Accurately weigh 10-15 mg of purified **4-Hydroxy-8-methoxy-2-methylquinoline** for ¹H and 2D NMR experiments. For a standard ¹³C NMR experiment without cryogenic probe technology, 30-50 mg may be required to achieve a good signal-to-noise ratio in a reasonable time.[5]
- Solvent Addition: Transfer the sample to a clean, dry NMR tube. Using a calibrated pipette, add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

- **Dissolution:** Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved. A clear, particulate-free solution is essential for acquiring high-resolution spectra.
- **Transfer and Equilibration:** Insert the NMR tube into the spectrometer's spinner turbine. Before initiating experiments, allow the sample to equilibrate to the probe temperature (typically 298 K) for at least 5 minutes to ensure thermal stability and minimize shim drift.

Protocol 2: NMR Data Acquisition

It is imperative to first acquire and correctly reference a standard 1D ^1H spectrum. This spectrum is used to verify sample purity and to determine the spectral width required for all subsequent ^1H -detected experiments.^{[6][7]} Following the ^1H spectrum, a suite of 1D and 2D experiments should be performed.

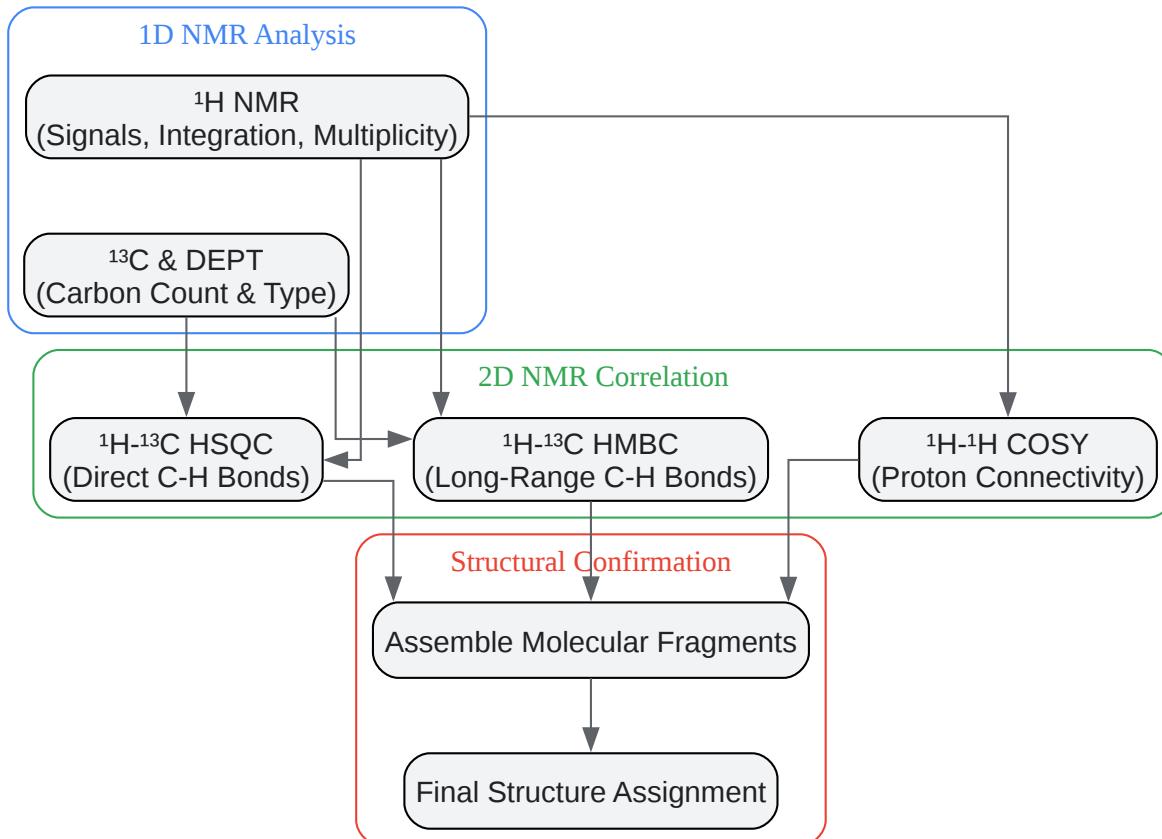
Table 1: Recommended NMR Acquisition and Processing Parameters

Experiment	Pulse Program	Key Parameters	Purpose
¹ H NMR	zg30	NS: 16, DS: 2, SW: ~12 ppm, TD: 64k	Quantitative and qualitative analysis of proton signals.[8]
¹³ C{ ¹ H} NMR	zgpg30	NS: 1024, DS: 4, SW: ~220 ppm, TD: 64k	Observation of all carbon environments.
DEPT-135	dept135	NS: 256, DS: 4	Differentiates C, CH, CH ₂ , CH ₃ . CH/CH ₃ are positive, CH ₂ are negative.[9]
¹ H- ¹ H COSY	cosygpqf	TD(F2): 2k, TD(F1): 256, NS: 2, DS: 16	Identifies scalar-coupled (2-3 bond) protons.[10][11]
¹ H- ¹³ C HSQC	hsqcedetgpsisp2.2	TD(F2): 1k, TD(F1): 256, NS: 4, DS: 16	Correlates protons with their directly attached carbons (¹ JCH).[9][11]
¹ H- ¹³ C HMBC	hmbcgpndqf	TD(F2): 2k, TD(F1): 512, NS: 8, DS: 16, CNST2: 8 Hz	Correlates protons and carbons over multiple bonds (² JCH, ³ JCH).[5][9]

Note: NS (Number of Scans) and DS (Dummy Scans) should be adjusted based on sample concentration. TD (Time Domain) points can be adjusted to balance resolution and experiment time.

PART II: Spectral Interpretation & Logical Workflow

The structural elucidation process is a logical puzzle where each spectrum provides a unique set of clues. The workflow diagram below illustrates the systematic approach to piecing together the molecular structure.



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Caption: Workflow for NMR-based structural elucidation.

Step 1: Analysis of ¹H NMR Spectrum

The ¹H NMR spectrum provides the initial overview of the proton environments.

- Aromatic Region (δ 6.5-8.0 ppm): Three protons are expected on the quinoline ring system (H-3, H-5, H-6, H-7). The electron-donating effects of the methoxy and hydroxyl/amide groups will shield nearby protons, shifting them upfield (to lower ppm values).^[10] Their splitting patterns will be key to determining their relative positions. For example, H-6 and H-7 are expected to be ortho and meta coupled, appearing as a doublet of doublets.

- Methoxy Protons (δ ~3.9-4.1 ppm): A sharp singlet integrating to three protons is expected for the $-\text{OCH}_3$ group at the C-8 position.
- Methyl Protons (δ ~2.4-2.6 ppm): A sharp singlet integrating to three protons will correspond to the C-2 methyl group.
- Exchangeable Proton (δ > 10 ppm): The proton on the C-4 oxygen (enol form) or N-1 nitrogen (keto form) is expected to be a broad singlet at a high chemical shift in DMSO-d_6 , confirming its presence.

Step 2: Analysis of ^{13}C NMR & DEPT-135 Spectra

These spectra reveal the carbon skeleton.

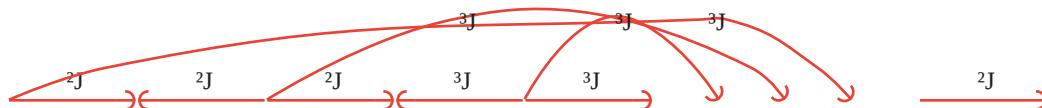
- ^{13}C NMR: The spectrum should display 11 distinct carbon signals, corresponding to the 11 unique carbon atoms in the molecule. Quaternary carbons (C-2, C-4, C-4a, C-8, C-8a) will be visible.
- DEPT-135: This experiment is crucial for differentiating carbon types.[\[9\]](#)
 - Positive Signals: CH (methine) and CH_3 (methyl) carbons. This will include C-3, C-5, C-6, C-7, the C-2 methyl, and the C-8 methoxy carbons.
 - Negative Signals: CH_2 (methylene) carbons (none expected in the core structure).
 - Absent Signals: Quaternary carbons. By comparing the ^{13}C and DEPT-135 spectra, the signals for C-2, C-4, C-4a, C-8, and C-8a can be definitively identified.

Step 3: Unambiguous Assignment via 2D NMR

2D NMR experiments correlate the 1D data to build the final structure with certainty.

- ^1H - ^1H COSY (Correlation Spectroscopy): This experiment establishes proton connectivity. [\[11\]](#) A cross-peak between two proton signals indicates that they are coupled (typically through 2 or 3 bonds). In the aromatic region, a correlation path should be traceable from H-5 to H-6 and from H-6 to H-7, confirming their adjacency on the benzene ring portion of the quinoline.

- ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton directly to the carbon it is attached to (a one-bond correlation).[5][11] This allows the definitive assignment of C-3, C-5, C-6, C-7, the C-2 methyl carbon, and the C-8 methoxy carbon based on the already-analyzed proton spectrum.
- ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for piecing together the molecular framework by revealing long-range (2- and 3-bond) correlations between protons and carbons.[5][9] Key expected correlations that validate the structure are illustrated below and summarized in Table 2.



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Caption: Key diagnostic HMBC correlations for structural validation.

Table 2: Predicted NMR Assignments and Key HMBC Correlations

Position	^1H (ppm, mult.)	^{13}C (ppm, DEPT)	Key HMBC Correlations from Proton
2- CH_3	~2.5 (s)	~20 (CH_3)	C-2, C-3
3	~6.3 (s)	~108 (CH)	C-2, C-4, C-4a
4	-	~175 (C, keto)	-
4a	-	~120 (C)	-
5	~7.1 (d)	~110 (CH)	C-4, C-7, C-8a
6	~7.5 (t)	~130 (CH)	C-4a, C-8
7	~6.8 (d)	~105 (CH)	C-5, C-8a
8	-	~155 (C)	-
8-OCH ₃	~4.0 (s)	~56 (CH_3)	C-8
8a	-	~140 (C)	-
1-NH	>11.0 (br s)	-	C-2, C-8a

Note: Chemical shifts are predictive and based on typical values for substituted quinolines in DMSO-d₆. The keto tautomer is assumed to be the major form observed.

Conclusion

By systematically applying a combination of 1D (^1H , ^{13}C , DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments, a complete and unambiguous structural elucidation of **4-Hydroxy-8-methoxy-2-methylquinoline** can be achieved. This multi-faceted approach transforms the individual spectra into a cohesive, self-validating dataset, providing researchers and drug development professionals with the highest level of confidence in the compound's identity and structure. The interpretation of key HMBC correlations is particularly vital for confirming the precise substitution pattern on the quinoline core.

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